Cas no 1804860-76-1 (4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine)

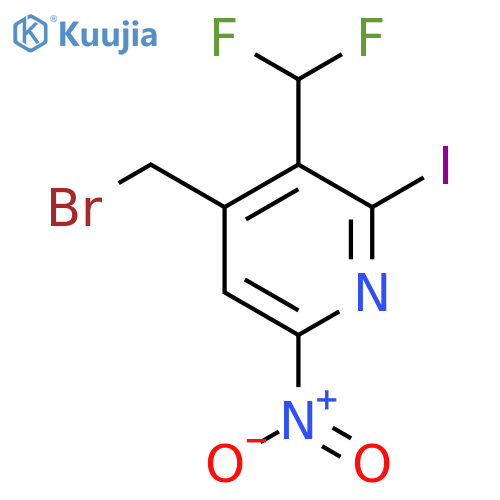

1804860-76-1 structure

商品名:4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine

CAS番号:1804860-76-1

MF:C7H4BrF2IN2O2

メガワット:392.924139976501

CID:4893807

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine

-

- インチ: 1S/C7H4BrF2IN2O2/c8-2-3-1-4(13(14)15)12-7(11)5(3)6(9)10/h1,6H,2H2

- InChIKey: BCONQAJUIQFERP-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=C(CBr)C=C([N+](=O)[O-])N=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 58.7

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022240-1g |

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine |

1804860-76-1 | 95% | 1g |

$3,039.75 | 2022-04-01 | |

| Alichem | A029022240-500mg |

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine |

1804860-76-1 | 95% | 500mg |

$1,701.85 | 2022-04-01 | |

| Alichem | A029022240-250mg |

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine |

1804860-76-1 | 95% | 250mg |

$1,078.00 | 2022-04-01 |

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1804860-76-1 (4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-6-nitropyridine) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量